molecular formula C8H12O4 B1610743 Methyl 5-methyl-2,4-dioxohexanoate CAS No. 20577-64-4

Methyl 5-methyl-2,4-dioxohexanoate

Cat. No. B1610743
CAS RN: 20577-64-4
M. Wt: 172.18 g/mol
InChI Key: ISJSONREVGCKRE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2,4-dioxohexanoate, also known as MMDOH, is a chemical compound that belongs to the family of dioxohexanoates. It is a white crystalline solid that is soluble in organic solvents. MMDOH has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 5-methyl-2,4-dioxohexanoate serves as a key intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of leukotrienes, which are products of the lipoxygenase pathway of arachidonic acid metabolism, highlighting its significance in creating biologically active compounds (R. Hayes & T. Wallace, 1990). Additionally, its asymmetric hydrogenation catalyzed by ruthenium complexes has been explored, indicating its potential in producing enantiomerically enriched products (L. Shao et al., 1991).

Material Science and Organic Synthesis

In material science, the compound has been employed in carbocyclization processes to create functionalized cyclohexenes, showcasing its versatility in forming ring structures and introducing functional groups (C. S. Poulsen & R. Madsen, 2002). Furthermore, research into the chemo- and stereoselective synthesis of complex molecules, such as functionalized cyclopentanes, exemplifies the compound's utility in organic synthesis, providing a pathway to diverse chemical structures (T. Yakura et al., 1999).

Environmental and Herbicidal Studies

Methyl 5-methyl-2,4-dioxohexanoate has also found applications in environmental science, particularly in studying the physiological effects of herbicides on plants. Research in this area contributes to our understanding of the molecular mechanisms of herbicide action and resistance, potentially guiding the development of more effective and selective agrochemicals (M. Shimabukuro et al., 1978).

Pharmaceutical Research

In pharmaceutical research, derivatives of methyl 5-methyl-2,4-dioxohexanoate have been investigated for their analgesic and anti-inflammatory properties, suggesting its relevance in drug discovery and development processes (B. Bednarczyk-Cwynar et al., 2012).

properties

IUPAC Name

methyl 5-methyl-2,4-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSONREVGCKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478617
Record name methyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2,4-dioxohexanoate

CAS RN

20577-64-4
Record name methyl 5-methyl-2,4-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methyl-2,4-dioxohexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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